molecular formula C19H17NO B6353229 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol CAS No. 20772-81-0

1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol

Cat. No.: B6353229
CAS No.: 20772-81-0
M. Wt: 275.3 g/mol
InChI Key: BWGYZHZVVSLTAB-UHFFFAOYSA-N
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Description

1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol typically involves a condensation reaction between 2-naphthol and 2,6-dimethylbenzaldehyde in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthol ring is substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted naphthol derivatives.

Scientific Research Applications

1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol involves its interaction with biological macromolecules. The Schiff base can form coordination complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2,5-dimethylphenyl)imino]methyl}-2-naphthol
  • 1-{[(2,4-dimethylphenyl)imino]methyl}-2-naphthol
  • 1-{[(2,3-dimethylphenyl)imino]methyl}-2-naphthol

Uniqueness

1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

1-[(2,6-dimethylphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-13-6-5-7-14(2)19(13)20-12-17-16-9-4-3-8-15(16)10-11-18(17)21/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGYZHZVVSLTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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